molecular formula C12H16N2O2 B8641754 Hydrazinecarboxylic acid, (2-methyl-1-phenylpropylidene)-, methyl ester CAS No. 88692-98-2

Hydrazinecarboxylic acid, (2-methyl-1-phenylpropylidene)-, methyl ester

Cat. No. B8641754
Key on ui cas rn: 88692-98-2
M. Wt: 220.27 g/mol
InChI Key: CFNWVBVEKMKDRP-UHFFFAOYSA-N
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Patent
US04570002

Procedure details

To a solution of 44.46 g (0.3 moles) of isobutyrophenone in 200 ml of methanol 3 ml of acetic acid and 27 g of methyl carbazate are added. The reaction mixture is boiled in a flask equipped with a reflux condenser, then clarified and evaporated in vacuo to half of its original volume. The residue is cooled and the separated tallow-like product is filtered off. Yield: 64.2 g (97.3%) M.p.: 78°-80° C. The product can be recrystallized from petrol.
Quantity
44.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=O)[CH:2]([CH3:4])[CH3:3].C(O)(=O)C.[C:16]([O:20][CH3:21])(=[O:19])[NH:17][NH2:18]>CO>[CH3:21][O:20][C:16](=[O:19])[NH:17][N:18]=[C:1]([CH:2]([CH3:4])[CH3:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
44.46 g
Type
reactant
Smiles
C(C(C)C)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
27 g
Type
reactant
Smiles
C(NN)(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is boiled in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to half of its original volume
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled
FILTRATION
Type
FILTRATION
Details
the separated tallow-like product is filtered off
CUSTOM
Type
CUSTOM
Details
The product can be recrystallized from petrol

Outcomes

Product
Name
Type
Smiles
COC(NN=C(C1=CC=CC=C1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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